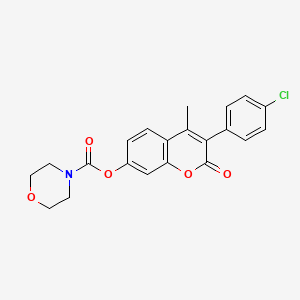

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

The compound 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:

- A coumarin core (2H-chromen-2-one) substituted at position 3 with a 4-chlorophenyl group, at position 4 with a methyl group, and at position 7 with a morpholine-4-carboxylate ester.

- The 2-oxo group on the coumarin scaffold is a hallmark of bioactive derivatives, as seen in antitumor and antioxidant compounds .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5/c1-13-17-7-6-16(27-21(25)23-8-10-26-11-9-23)12-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVHYNNRWZWNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a chromen-2-one core with a 4-chlorophenyl group and a morpholine-4-carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 348.79 g/mol.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. It is believed to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound's ability to inhibit certain enzymes may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that chromen-2-one derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Anticancer Activity

Chromone derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In a comparative study, several derivatives exhibited IC50 values indicating strong inhibitory activity:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 2.14 ± 0.003 |

| Compound E | Urease | 1.13 ± 0.003 |

These values suggest that the compound may serve as a lead for developing new enzyme inhibitors.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of several chromenone derivatives, including the target compound, against multiple strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL.

- Inhibition Studies : Another investigation focused on the enzyme inhibition properties of the compound, revealing that it effectively inhibited urease activity with an IC50 value lower than standard reference drugs used in treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Computational Properties

Key differences among analogs lie in substituent positions , oxo groups , and ester functionalities (Table 1).

Table 1: Structural and Computational Comparison of Coumarin Derivatives

Key Observations:

Substituent Position and Bioactivity: The 2-oxo group in the target compound distinguishes it from analogs with 4-oxo groups (e.g., CAS 573707-99-0). The 4-methyl substitution may enhance lipophilicity compared to 2-methyl analogs, as seen in the higher XLogP3 of the target (~3.5 vs. 3.5 for CAS 573707-99-0).

Ester Group Impact :

- Replacement of morpholine-4-carboxylate with 4-methylbenzoate (CAS 369394-36-5) increases molecular weight (453.8 → 464.8 g/mol) and XLogP3 (4.1 → 5.2), suggesting reduced solubility but improved membrane permeability .

Phenyl Substituents :

- 4-Chlorophenyl (target) vs. 2-methoxyphenyl (CAS 845903-21-1): Chlorine’s electron-withdrawing effect may enhance stability and receptor affinity, whereas methoxy groups could introduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.